molecular formula C13H12BrNO B12086212 2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol CAS No. 1424386-20-8

2'-Amino-3'-bromo-4'-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B12086212
CAS No.: 1424386-20-8
M. Wt: 278.14 g/mol
InChI Key: LUQJUASVHZGFDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This specific compound features an amino group, a bromine atom, and a methyl group attached to the biphenyl structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol typically involves multiple steps, including electrophilic aromatic substitution and cross-coupling reactions. One common method is the Suzuki–Miyaura coupling, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex biphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial for sustainable industrial production .

Chemical Reactions Analysis

Types of Reactions

2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2’-Amino-3’-bromo-4’-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

CAS No.

1424386-20-8

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

2-(2-amino-3-bromo-4-methylphenyl)phenol

InChI

InChI=1S/C13H12BrNO/c1-8-6-7-10(13(15)12(8)14)9-4-2-3-5-11(9)16/h2-7,16H,15H2,1H3

InChI Key

LUQJUASVHZGFDA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C2=CC=CC=C2O)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.